[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride is a chemical compound with the molecular formula C12H22Cl2N2O and a molecular weight of 281.222 g/mol. This compound is known for its unique structure, which includes two trimethylazanium groups and a hydroxyl group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride typically involves the reaction of a phenyl derivative with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to achieve higher yields and purity levels.
Analyse Chemischer Reaktionen
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trimethylazanium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride can be compared with other similar compounds, such as:
[3-hydroxy-4-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride: Differing by the position of the hydroxyl group on the phenyl ring.
[3-hydroxy-5-(dimethylazaniumyl)phenyl]-dimethylazanium;dichloride: Differing by the number of methyl groups attached to the azanium groups.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Eigenschaften
CAS-Nummer |
64050-96-0 |
---|---|
Molekularformel |
C12H22Cl2N2O |
Molekulargewicht |
281.22 g/mol |
IUPAC-Name |
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
KMOLOOJMKSFREQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)O)[N+](C)(C)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.